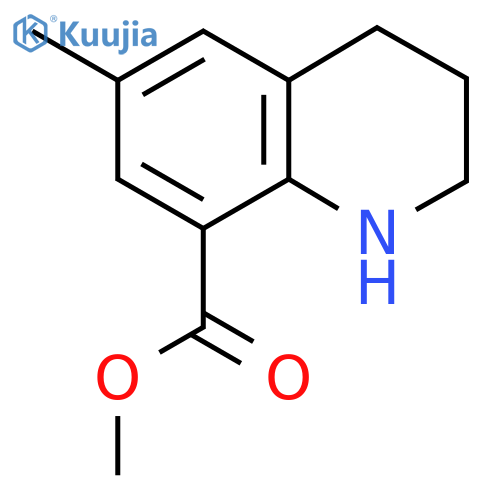

Cas no 1823899-17-7 (Methyl 6-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate)

Methyl 6-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate 化学的及び物理的性質

名前と識別子

-

- A908066

- EN300-376543

- Methyl6-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate

- 1823899-17-7

- Methyl 6-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate

-

- インチ: 1S/C12H15NO2/c1-8-6-9-4-3-5-13-11(9)10(7-8)12(14)15-2/h6-7,13H,3-5H2,1-2H3

- InChIKey: YXWYKAYGBSMNOS-UHFFFAOYSA-N

- ほほえんだ: O(C)C(C1=CC(C)=CC2=C1NCCC2)=O

計算された属性

- せいみつぶんしりょう: 205.110278721g/mol

- どういたいしつりょう: 205.110278721g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 242

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 38.3Ų

Methyl 6-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-376543-0.1g |

methyl 6-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate |

1823899-17-7 | 95% | 0.1g |

$426.0 | 2023-03-02 | |

| Chemenu | CM222798-1g |

Methyl 6-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate |

1823899-17-7 | 95% | 1g |

$701 | 2021-08-04 | |

| Enamine | EN300-376543-2.5g |

methyl 6-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate |

1823899-17-7 | 95% | 2.5g |

$2408.0 | 2023-03-02 | |

| Enamine | EN300-376543-0.5g |

methyl 6-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate |

1823899-17-7 | 95% | 0.5g |

$959.0 | 2023-03-02 | |

| 1PlusChem | 1P01BV22-500mg |

METHYL 6-METHYL-1,2,3,4-TETRAHYDROQUINOLINE-8-CARBOXYLATE |

1823899-17-7 | 95% | 500mg |

$1248.00 | 2024-06-18 | |

| 1PlusChem | 1P01BV22-100mg |

METHYL 6-METHYL-1,2,3,4-TETRAHYDROQUINOLINE-8-CARBOXYLATE |

1823899-17-7 | 95% | 100mg |

$589.00 | 2024-06-18 | |

| 1PlusChem | 1P01BV22-2.5g |

METHYL 6-METHYL-1,2,3,4-TETRAHYDROQUINOLINE-8-CARBOXYLATE |

1823899-17-7 | 95% | 2.5g |

$3039.00 | 2024-06-18 | |

| Aaron | AR01BVAE-250mg |

METHYL 6-METHYL-1,2,3,4-TETRAHYDROQUINOLINE-8-CARBOXYLATE |

1823899-17-7 | 95% | 250mg |

$860.00 | 2025-02-14 | |

| Aaron | AR01BVAE-5g |

METHYL 6-METHYL-1,2,3,4-TETRAHYDROQUINOLINE-8-CARBOXYLATE |

1823899-17-7 | 95% | 5g |

$4923.00 | 2023-12-15 | |

| Aaron | AR01BVAE-10g |

METHYL 6-METHYL-1,2,3,4-TETRAHYDROQUINOLINE-8-CARBOXYLATE |

1823899-17-7 | 95% | 10g |

$7290.00 | 2023-12-15 |

Methyl 6-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate 関連文献

-

Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

-

Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

Methyl 6-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylateに関する追加情報

Comprehensive Overview of Methyl 6-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate (CAS No. 1823899-17-7)

Methyl 6-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate (CAS No. 1823899-17-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This tetrahydroquinoline derivative is characterized by a methyl ester group at the 8-position and a methyl substituent at the 6-position, making it a versatile intermediate in synthetic chemistry. Researchers are increasingly exploring its potential applications in drug discovery, particularly in the development of central nervous system (CNS) therapeutics and antioxidant agents.

The compound's molecular framework aligns with the growing demand for heterocyclic compounds in modern medicinal chemistry. Its tetrahydroquinoline core is a privileged scaffold found in numerous bioactive molecules, which explains its relevance in high-throughput screening and structure-activity relationship (SAR) studies. Recent trends in AI-driven drug design have further highlighted the importance of such derivatives, as computational models prioritize structurally diverse compounds for targeted therapy development.

From a synthetic perspective, Methyl 6-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate is often synthesized via multicomponent reactions or catalytic hydrogenation of corresponding quinoline precursors. Its ester functionality offers opportunities for further derivatization, making it a valuable building block for custom synthesis projects. Laboratories focusing on green chemistry are also investigating solvent-free or microwave-assisted synthesis routes to improve the compound's sustainability profile.

Analytical characterization of this compound typically involves advanced techniques such as NMR spectroscopy, high-resolution mass spectrometry (HRMS), and HPLC purity analysis. These methods ensure batch-to-batch consistency, which is critical for preclinical research applications. The compound's lipophilicity parameters (logP) and hydrogen bonding capacity make it particularly interesting for blood-brain barrier permeability studies, a hot topic in neuropharmacology research.

In material science, derivatives of Methyl 6-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate have shown promise as organic semiconductors and photostabilizers. This aligns with current industry demands for sustainable materials in electronics and coatings. The compound's UV absorption characteristics are being evaluated for potential applications in photoprotective formulations, responding to the growing consumer interest in advanced skincare ingredients.

Regulatory aspects of this compound are equally important. While not classified as hazardous under current REACH regulations, proper laboratory handling protocols should always be followed. The scientific community continues to monitor its ecotoxicological profile, especially given the increased focus on environmental impact assessment of chemical substances. This precautionary approach reflects broader trends in responsible research and innovation (RRI) within the chemical industry.

Future research directions for CAS No. 1823899-17-7 may explore its potential in bioconjugation chemistry or as a precursor for metal-organic frameworks (MOFs). The compound's structural features make it suitable for crystal engineering applications, particularly in designing porous materials for gas storage. These diverse applications demonstrate why this tetrahydroquinoline derivative remains a compound of significant interest across multiple scientific disciplines.

1823899-17-7 (Methyl 6-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate) 関連製品

- 1368340-88-8(7-Bromo-1,2,3,4-tetrahydroquinolin-6-ol)

- 1807171-96-5(3-Bromo-2,6-dichlorobenzyl alcohol)

- 2580128-59-0((4S)-3-(benzyloxy)carbonyl-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid)

- 941900-39-6(4-chloro-N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzene-1-sulfonamide)

- 5321-58-4(N-2-(pyrazin-2-yl)ethylacetamide)

- 2157419-42-4(3-(2-methyl-1H-imidazol-1-yl)pyridine-4-carbaldehyde)

- 1689538-76-8(2,4-Dichloro-3-methoxyphenylboronic acid pinacol ester)

- 2649071-87-2(1-(2-isocyanatoethyl)-3,5-dimethylbenzene)

- 194474-71-0(1β-Methoxydiversifolin 3-O-methyl ether)

- 851864-89-6(2-{(3-fluorophenyl)methylsulfanyl}-1-(4-methoxybenzoyl)-4,5-dihydro-1H-imidazole)